3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
Overview
Description
“3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol” is a chemical compound with the molecular formula C10H14O . It is also known by other names such as Verdyl acetate, Dihydro-nordicyclopentadienyl acetate, Tricyclodecen-4-yl 8-acetate, and 3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-yl acetate .
Molecular Structure Analysis
The molecular weight of “3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol” is 150.22 . The IUPAC Standard InChIKey is HANKSFAYJLDDKP-UHFFFAOYSA-N . For a visual representation of its structure, please refer to specialized chemical databases or tools.Physical And Chemical Properties Analysis
The physical and chemical properties of “3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol” include a molecular weight of 150.22 . Unfortunately, the search results do not provide further details on its physical and chemical properties.Scientific Research Applications
Chiral Preparation : A study by Kimura, Ehama, and Inomata (2002) demonstrated the preparation of optically pure C2-symmetric 4-cyclopentene-1,3-diol from a related compound, highlighting its significance in stereochemistry and organic synthesis (Kimura, Ehama, & Inomata, 2002).
Minor Product Formation in Reactions : Marchand et al. (1998) investigated the carbonation of sodium cyclopentadienide, which leads to the formation of compounds including 3aα,4α,7α,7aα-tetrahydro-4,7-methano-1H-indene-2,6-dicarboxylic acid. This study is crucial in understanding the chemical behavior and potential applications of such compounds (Marchand et al., 1998).
Asymmetric Synthesis : Bladon, Pauson, Brunner, and Eder (1988) explored the asymmetric synthesis of 3a,4,5,6,7,7a-hexahydro-2-phenyl-4,7-methano-1H-inden-1-one, a process crucial for the creation of optically active compounds (Bladon, Pauson, Brunner, & Eder, 1988).
Regioselectivity Studies : Fernández et al. (2006) conducted research on the regioselectivity in the formation of norbornene-fused pyrazoles. Their work provides insights into the structural characteristics and mechanistic aspects of reactions involving derivatives of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene (Fernández et al., 2006).
Stereoselectivity in Chemical Reactions : Hathaway and Paquette (1985) investigated the stereochemistry and product distribution in reactions involving compounds like 4',5',6',7'-tetrahydrospirol[cyclopropane-1,2']-[4,7]methano[2H]indene. Such studies are critical for understanding the electronic control of stereoselectivity in organic reactions (Hathaway & Paquette, 1985).
Safety Assessment in Fragrance Ingredients : A safety assessment conducted by Api et al. (2020) on pyridine, 4-ethenyl-, reaction products with 3a,4,7,7a-tetrahydrodimethyl-4,7-methano-1H-indene, analyzed various aspects like genotoxicity, reproductive toxicity, and environmental safety. Such assessments are crucial for determining the safety of chemical compounds in consumer products (Api et al., 2020).
Anticancer, Antimicrobial, and Enzyme Inhibition Studies : Kocyigit et al. (2017) synthesized novel derivatives containing the structure of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole and investigated their potential in anticancer, antimicrobial activities, and inhibition of carbonic anhydrase enzymes. This study exemplifies the biomedical applications of such compounds (Kocyigit et al., 2017).
properties
IUPAC Name |
tricyclo[5.2.1.02,6]dec-4-en-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUKQFUHJZHLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865339 | |
Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol | |
CAS RN |
133-21-1, 37275-49-3 | |
Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cydecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cydecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexahydro-4,7-methano-1H-indenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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